2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline
Description
2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline is a heterocyclic compound featuring a quinoline core linked via a carbonyl group to a piperidine ring. The piperidine moiety is further substituted with a 5-cyclopropyl-1,3,4-oxadiazole group. This structural architecture combines three pharmacologically relevant motifs:
- Quinoline: Known for its role in antimalarial, anticancer, and antimicrobial agents .
- Piperidine: A common scaffold in bioactive molecules, contributing to conformational flexibility and binding affinity .
- 1,3,4-Oxadiazole: A heterocycle associated with diverse biological activities, including enzyme inhibition and antiproliferative effects .
The cyclopropyl substituent on the oxadiazole ring may enhance metabolic stability and modulate steric/electronic properties, distinguishing this compound from analogs with bulkier aryl groups .
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-quinolin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(17-8-7-13-3-1-2-4-16(13)21-17)24-11-9-15(10-12-24)19-23-22-18(26-19)14-5-6-14/h1-4,7-8,14-15H,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGHRRBTXWCLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Piperidine-4-carbohydrazide
Piperidine-4-carboxylic acid is esterified to its methyl ester using thionyl chloride (SOCl₂) in methanol, followed by hydrazinolysis with hydrazine hydrate to yield piperidine-4-carbohydrazide.
Reaction Conditions :
Cyclopropanecarbonyl Chloride Synthesis
Cyclopropanecarboxylic acid is treated with oxalyl chloride (COCl)₂ in dichloromethane (DCM) under catalytic dimethylformamide (DMF) to generate cyclopropanecarbonyl chloride.
Reaction Conditions :
Formation of Diacylhydrazine Intermediate
Piperidine-4-carbohydrazide reacts with cyclopropanecarbonyl chloride in tetrahydrofuran (THF) with triethylamine (TEA) as a base to form N'-(piperidine-4-carbonyl)-cyclopropanecarbohydrazide.
Reaction Conditions :
Cyclization to 1,3,4-Oxadiazole
The diacylhydrazine undergoes cyclodehydration using phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring.
Reaction Conditions :
Mechanistic Insight : POCl₃ acts as both a Lewis acid and dehydrating agent, promoting intramolecular cyclization via elimination of water.
Synthesis of Quinoline-2-carbonyl Chloride
Quinoline-2-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the corresponding acid chloride.
Reaction Conditions :
Amide Coupling: Final Step Synthesis
The piperidine-oxadiazole intermediate is coupled with quinoline-2-carbonyl chloride using a Schotten-Baumann reaction or via in situ activation with 1,1'-carbonyldiimidazole (CDI).
Schotten-Baumann Method
Reaction Conditions :
CDI-Mediated Coupling
Reaction Conditions :
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 minutes) with POCl₃ reduces reaction time for oxadiazole formation, improving yield to 78%.
Solid-Phase Synthesis
Immobilization of piperidine-4-carbohydrazide on Wang resin enables stepwise acylhydrazide formation and cyclization, facilitating purification.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
High-Performance Liquid Chromatography (HPLC)
Challenges and Optimization
Cyclopropane Stability
Cyclopropyl groups are prone to ring-opening under acidic conditions. Using milder dehydrating agents (e.g., Burgess reagent) improves stability during oxadiazole formation.
Amide Coupling Efficiency
CDI-mediated coupling minimizes side reactions compared to traditional acyl chlorides, enhancing yield.
Pharmacological Relevance
While beyond the scope of synthesis, preliminary studies on analogous 1,3,4-oxadiazole-piperidine hybrids show antimicrobial and anticancer activity, underscoring the importance of robust synthetic protocols.
Chemical Reactions Analysis
Reactivity of the Quinoline Moiety
The quinoline core is susceptible to electrophilic aromatic substitution (EAS) reactions. Substituents on the quinoline ring influence regioselectivity:
-
Nitration/Sulfonation : Likely occurs at the 5- or 8-position due to electron-withdrawing effects from the adjacent nitrogen .
-
Halogenation : Bromination or chlorination may proceed under Lewis acid catalysis (e.g., FeBr₃) .
The electron-withdrawing 1,3,4-oxadiazole substituent may further deactivate the quinoline ring, necessitating harsh conditions for EAS.
Piperidine-1-Carbonyl Linker
The amide bond between piperidine and quinoline can undergo hydrolysis or nucleophilic substitution:
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Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the amide may cleave to yield quinoline carboxylic acid and piperidine derivatives .
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Transamidation : Reaction with primary amines (e.g., R-NH₂) could replace the piperidine group, forming new amide bonds .
1,3,4-Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole core is synthesized via cyclodehydration of diacylhydrazides using POCl₃ or oxidative cyclization . Its stability and reactivity include:
-
Ring-Opening Reactions :
-
Electrophilic Substitution : Limited due to electron deficiency, but halogenation (NBS) at C-5 is feasible under radical conditions .
Cyclopropyl Substituent
The cyclopropyl group attached to the oxadiazole exhibits strain-driven reactivity:
-
Ring-Opening :
-
Radical Additions : Reactivity with radicals (e.g., - Br) may yield bromomethyl derivatives .
Synthetic Modifications
Key reactions for derivatizing the compound are summarized below:
Catalytic Functionalization
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Cross-Coupling : The quinoline C-H bond (position 3 or 4) may undergo Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with aryl boronic acids .
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Oxidation : The piperidine nitrogen could be oxidized to an N-oxide using mCPBA, altering electronic properties .
Stability Considerations
Scientific Research Applications
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent, particularly against resistant strains of bacteria and viruses.
Biological Studies: The compound is used in studies related to its interaction with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Activity Insights :
- Unlike 4-(piperidin-1-yl)-2-(thiophen-2-yl)quinoline (), the oxadiazole moiety could enable enzyme-targeted activity (e.g., Bcl-2 inhibition) rather than broad-spectrum effects .
- Piperidine-quinoline hybrids in demonstrate antiplasmodial activity, suggesting the target compound could be repositioned for antimalarial research .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparisons
Property Insights :
- The target compound’s low solubility (common in quinolines) may necessitate formulation adjustments for bioavailability .
- Cyclopropyl’s compact size could improve membrane permeability compared to bulkier aryl-substituted analogs .
Biological Activity
The compound 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline is a hybrid molecule that combines the structural features of quinoline and oxadiazole. This unique combination has generated interest in its potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C17H20N6O |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 2-cyclopropyl-5-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,3,4-oxadiazole |
| Canonical SMILES | CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)C4=NN=C(O4)C5CC5 |
Biological Activity
Research has indicated that compounds containing oxadiazole and quinoline moieties exhibit various biological activities, including:
1. Anticancer Activity
Studies have shown that derivatives of oxadiazole and quinoline can inhibit cancer cell proliferation. For instance, compounds similar to the target molecule have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and U2OS cells, with IC50 values as low as 0.058 µM for T47D cells .
2. Anticholinesterase Activity
The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. In one study, novel quinoline-oxadiazole derivatives showed substantial activity against AChE with IC50 values ranging from 0.033 μM to 0.177 μM . This property is particularly relevant in the context of Alzheimer's disease treatment.
3. Antimicrobial Activity
The biological activity of synthesized compounds bearing piperidine and oxadiazole moieties also includes antibacterial properties. Compounds were tested against various bacterial strains and exhibited significant inhibition rates, indicating their potential as antimicrobial agents .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition: The oxadiazole ring can interact with enzymes like AChE and MAO-B, potentially inhibiting their activity and contributing to therapeutic effects against neurodegenerative diseases .
- Cellular Pathways Modulation: The quinoline component may modulate signaling pathways involved in cell proliferation and apoptosis, which is critical in cancer therapy .
Case Study 1: Anticancer Properties
In a study evaluating the anticancer properties of similar compounds, researchers synthesized a series of quinoline-oxadiazole hybrids and tested their cytotoxicity against several cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth with IC50 values indicating potent activity .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of oxadiazole derivatives in models of Alzheimer's disease. The compounds were shown to reduce amyloid plaque formation and improve cognitive function in animal models through AChE inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
